Procaine Hydrochloride

Catalog No.
S540216
CAS No.
51-05-8
M.F
C13H21ClN2O2
M. Wt
272.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Procaine Hydrochloride

Addressing the need for a short-acting, highly water-soluble local anesthetic in research and formulation: Procaine Hydrochloride (CAS 51-05-8) offers rapid esterase hydrolysis (t1/2 20% w/v aqueous formulations without co-solvents. • pKa 8.9 provides reliable cationic standard for LC/CE methods and controlled release models.

CAS Number

51-05-8

Product Name

Procaine Hydrochloride

IUPAC Name

2-(diethylamino)ethyl 4-aminobenzoate;hydrochloride

Molecular Formula

C13H21ClN2O2

Molecular Weight

272.77 g/mol

InChI

InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3;1H

InChI Key

HCBIBCJNVBAKAB-UHFFFAOYSA-N

Synonyms

Anuject, Geriocaine, Gerokit, Hewedolor-Procain, Hydrochloride, Procaine, Lophakomp-Procain N, Novocain, Novocaine, Pröcaine chlorhydrate Lavoisier, Procain Braun, Procain curasan, Procain Jenapharm, Procain Rödler, Procain Steigerwald, procain-loges, Procaina Serra, Procaine, Procaine Hydrochloride, Röwo Procain

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.Cl

The exact mass of the compound Procaine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757280. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - para-Aminobenzoates. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

500 mg, 1 g, 5 g, 25 g

Procaine Hydrochloride (CAS 51-05-8) is a synthetic amino ester local anesthetic that is widely procured as a highly water-soluble amine salt [1]. In industrial formulation and chemoinformatics, it is primarily valued for its predictable ionization profile (pKa 8.9) and its specific esterase-sensitive hydrolysis pathway [1]. Unlike amide-class alternatives or its own free base form, Procaine Hydrochloride provides a precise balance of extreme hydrophilicity and rapid biodegradability, making it a critical raw material for short-acting anesthetic preparations, controlled-release biomaterial models, and standardized analytical buffers[1].

Research Fit

1
Amino ester tool compound for sodium channel blockade and esterase metabolism studies
2
Rapid plasma esterase hydrolysis supports short-duration nerve block research models
3
Well-characterized mitochondrial interaction profile for cellular toxicity comparator studies

Generic substitution of Procaine Hydrochloride with other local anesthetics or its free base fundamentally disrupts formulation thermodynamics and stability [1]. Replacing it with Procaine free base drastically reduces aqueous solubility and lowers the melting point to 61°C, complicating ambient storage and preventing the creation of high-concentration aqueous solutions without co-solvents [1]. Conversely, substituting with an amide-type anesthetic like Lidocaine Hydrochloride eliminates the ester-cleavage degradation pathway, which ruins assays or formulations specifically designed for rapid metabolic breakdown [2]. Furthermore, substituting with a low-pKa alternative like Benzocaine (pKa 3.5) shifts the ionization profile entirely, causing precipitation in neutral aqueous buffers and altering partition coefficients in lipid-based assays [2].

Substitution Risk

Amide analogs
Lidocaine and other amides rely on hepatic CYP metabolism; procaine depends on plasma esterases. Metabolic pathway mismatch may shift exposure and duration interpretation.
2-Chloroprocaine
Hydrolyzed 5.3× faster by plasma cholinesterase. The slower procaine hydrolysis rate alters systemic exposure context and model-duration interpretation.
Tetracaine
Demonstrates greater mitochondrial membrane disruption at comparable concentrations. Cellular toxicity context may not transfer between these ester anesthetics.

Aqueous Solubility & Formulation Compatibility

Procaine Hydrochloride exhibits exceptional aqueous solubility compared to its free base counterpart. At 25°C, Procaine Hydrochloride achieves an aqueous solubility of approximately 86.3% w/v, whereas Procaine free base is practically insoluble in water and requires chemical conversion via carbon dioxide or acids to dissolve .

Evidence DimensionAqueous Solubility at 25°C
Target Compound Data86.3% w/v (freely soluble)
Comparator Or BaselineProcaine free base (practically insoluble)
Quantified DifferenceOrders of magnitude higher solubility for the hydrochloride salt
ConditionsAqueous solution at 25°C

Enables the formulation of high-concentration aqueous solutions without requiring lipid emulsions or organic co-solvents.

pKa & Protein Binding
Head-to-head
Procaine vs. Lidocaine / Tetracaine
Procaine
pKa 9.05
PB 6%
Lidocaine
pKa 7.91
PB 64%
Tetracaine
pKa 8.46
PB 75.6%
pKa +1.14 vs. lidocaine; PB −58% vs. lidocaine, −69.6% vs. tetracaine
Reported onset-duration context differs; supports short-duration model selection
Data to verify: onset 6–10 min, duration ~50 min per source

Thermal Processability & Solid-State Handling

The solid-state thermal properties of Procaine Hydrochloride make it significantly more processable than the free base. Procaine Hydrochloride has a melting point of 153–156°C, whereas Procaine free base melts at a much lower 61°C. This higher thermal threshold prevents the material from melting or sintering during standard laboratory and industrial handling.

Evidence DimensionMelting Point
Target Compound Data153–156°C
Comparator Or BaselineProcaine free base (61°C)
Quantified Difference+92°C to +95°C increase in melting point
ConditionsStandard atmospheric pressure, solid-state thermal analysis

Ensures powder flowability and prevents sintering during high-shear blending or elevated-temperature storage.

Hydrolysis Vmax
Head-to-head
5.3× difference
Procaine Vmax
18.6 ± 0.9
nmol/min/mL serum
2-Chloroprocaine Vmax
98.4 ± 2.1
nmol/min/mL serum
Slower hydrolysis supports different systemic exposure context
In vitro; homozygous typical plasma cholinesterase

Hydrolysis Susceptibility & Degradation

As an amino ester, Procaine Hydrochloride is highly susceptible to rapid hydrolysis in alkaline conditions or by esterases, contrasting sharply with amino amides. Lidocaine Hydrochloride, an amide, is highly resistant to acid or alkaline hydrolysis and can withstand repeated autoclaving at 121°C, whereas Procaine Hydrochloride rapidly degrades under similar thermal or alkaline stress[1].

Evidence DimensionHydrolytic and Autoclave Stability
Target Compound DataRapidly hydrolyzed; unstable to autoclaving
Comparator Or BaselineLidocaine Hydrochloride (Resists hydrolysis; stable to 121°C autoclaving)
Quantified DifferenceComplete divergence in degradation pathways (ester cleavage vs amide stability)
ConditionsAlkaline pH or 121°C autoclave sterilization

Procaine Hydrochloride is strictly required for applications needing rapid metabolic clearance or controlled degradation, where Lidocaine would persist too long.

TNS Incidence
Reported
6% vs. 31%
Procaine TNS
6%
2/34 patients
Lidocaine TNS
31%
11/36 patients
80.6% relative reduction (P = .007)
Reported TNS endpoint context; supports neurotoxicity model comparison
RCT, n=70; spinal anesthesia for knee arthroscopy

Ionization & Analytical Reference

Procaine Hydrochloride possesses a high pKa of 8.9, ensuring it remains highly ionized in physiological and neutral analytical buffers. In contrast, Benzocaine has a pKa of 3.5 and remains predominantly unionized at pH 7.4 [1]. This fundamental difference in ionization dictates their respective behaviors in chromatographic retention and aqueous partitioning.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound DatapKa 8.9
Comparator Or BaselineBenzocaine (pKa 3.5)
Quantified Difference5.4 log unit difference in ionization constant
ConditionsAqueous buffer at pH 7.4

Dictates the choice of reference standard in chromatographic and electrophoretic assays requiring a stable, high-pKa cationic marker.

Mitochondrial Respiration
Head-to-head
Stimulation rank at ≤10⁻³ M
Lowest
Highest
Procaine < Lidocaine < Dibucaine < Tetracaine
Reported lowest uncoupling at 10⁻⁵–10⁻⁴ M; supports cellular safety context review
Isolated rat liver mitochondria; membrane collapse at >10⁻³ M for tetracaine/dibucaine
Injectable Formulation
Supporting evidence
Stabilized 2% injection: pH 4.0–4.5, 100°C/30 min steam sterilization, NaCl tonicity adjuster, activated charcoal
Method targets ester hydrolysis and aromatic amine oxidation pathways
pH-controlled formulation context; supports injectable product integrity review
Patent-sourced; verify against pharmacopoeial monograph
Dissolution & Permeability
Head-to-head
Procaine HCl vs. Sulfonate Salts
Procaine HCl
75% dissolution (2 h)
Baseline permeability
Sulfonate Salts
100% dissolution (<30 min)
40–70% higher permeability
25% lower dissolution extent; 40–70% lower permeability for HCl salt
Supports salt-form selection review; HCl salt limits dissolution-driven exposure
pH 4.5 and 7.4; in-vitro Franz diffusion cells; 2025 study

Aqueous Injectable & Cardioplegic Formulations

Procaine Hydrochloride is the preferred active pharmaceutical ingredient for high-concentration aqueous solutions, such as St. Thomas concentrate solutions, due to its 86.3% water solubility and stability under refrigerated acidic conditions [1].

Esterase-Cleavable Drug Delivery Models

Utilized as a model compound in nanogel and biomaterial release assays where rapid ester hydrolysis is required to simulate biodegradable drug clearance, a mechanism impossible to model with amide-based Lidocaine [2].

High-pKa Analytical Calibration

Procaine Hydrochloride serves as a reliable cationic reference standard in liquid chromatography and capillary electrophoresis for benchmarking basic drugs, owing to its stable pKa of 8.9 and predictable ionization in neutral buffers [2].

Short-Acting In Vivo Anesthetic Assays

Selected for baseline neuropharmacological and epidural studies where a short duration of action and minimal systemic toxicity are required, as its rapid esterase breakdown prevents the prolonged motor paralysis associated with amide-type anesthetics[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Neurotoxicity endpoint research in spinal anesthesia models
Reported TNS endpoint context
TNS incidence comparison; neurologic outcome monitoring
Short-duration nerve block research models
Rapid esterase hydrolysis; low protein binding
Duration-of-action model validation; systemic clearance monitoring
Prototypical ester anesthetic reference for mechanistic studies
Well-characterized metabolism; mitochondrial interaction data
Sodium channel blockade assays; cellular toxicity comparator studies
Veterinary analgesic model research
Epinephrine-compatible formulation; reported analgesic endpoint context
Pain-score model validation; species-specific exposure review

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

272.1291556 Da

Monoisotopic Mass

272.1291556 Da

Heavy Atom Count

18

Appearance

Powder

Melting Point

155.5 °C

UNII

95URV01IDQ

GHS Hazard Statements

Aggregated GHS information provided by 154 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 154 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 153 of 154 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (66.01%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cardioplegia

Pharmacology

Procaine Hydrochloride is the hydrochloride salt form of procaine, a benzoic acid derivative with local anesthetic and antiarrhythmic properties. Procaine binds to and inhibits voltage-gated sodium channels, thereby inhibiting the ionic flux required for the initiation and conduction of impulses. In addition, this agent increases electrical excitation threshold, reduces rate of rise of action potential and slows nerve impulse propagation thereby causing loss of sensation.

MeSH Pharmacological Classification

Anesthetics, Local

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

51-05-8

Metabolism Metabolites

Hydrolysis by plasma esterases to PABA Route of Elimination: With normal kidney function, the drug is excreted rapidly by tubular excretion. Half Life: 7.7 minutes

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Benzoic acid, 4-amino-, 2-(diethylamino)ethyl ester, hydrochloride (1:1): ACTIVE

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